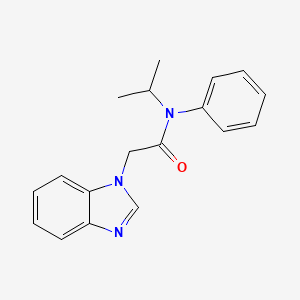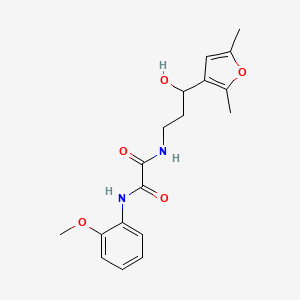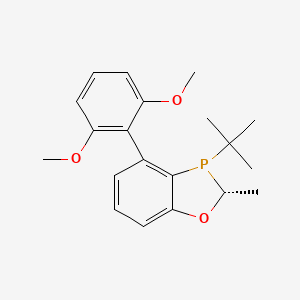
1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The structure of fluorinated compounds can be characterized using various spectral techniques like 1H NMR, 13C NMR, FTIR, and HRMS .Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions. For example, they can participate in metal-catalyzed reactions to form antidepressant molecules .Physical and Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Methods : Research has shown efficient methods to prepare various fluorinated pyrroles, including those similar to 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. For instance, a study by Surmont et al. (2009) describes the synthesis of 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines, which provides a new entry towards different 3-fluorinated pyrroles (Surmont et al., 2009).
Chemical Properties and Interactions
- Hydrogen-Bonding Patterns : The study of the crystal and molecular structures of derivatives of 2,4-dimethylpyrrole (which is structurally related to the compound ) reveals insights into hydrogen-bonding patterns. Such research, like that of Senge and Smith (2005), can provide crucial information about the compound's potential reactivity and interaction with other molecules (Senge & Smith, 2005).
Potential Applications in Material Science and Catalysis
- Catalytic Applications : Research has explored the use of pyrrole-based ligands in the synthesis and catalysis of metal complexes. A study by Qiao, Ma, and Wang (2011) on aluminum and zinc complexes with pyrrole-based ligands, for example, might provide insights into potential applications of similar compounds in catalysis, including the ring-opening polymerization of caprolactone (Qiao, Ma, & Wang, 2011).
Applications in Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : The synthesis of pyrrole derivatives, such as those structurally related to this compound, contributes significantly to the field of heterocyclic chemistry. Studies like that of Garofalo et al. (1996) on the synthesis of pyrrolo[2,1-c][1,4]benzothiazepine derivatives show the relevance of such compounds in synthesizing complex heterocyclic structures, which might have significant applications (Garofalo et al., 1996).
Optical and Electronic Properties
- Optical Properties for Bioimaging : The study of the optical properties of pyrrole derivatives, as seen in Bae et al.'s (2020) research on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, suggests potential applications in bioimaging due to their unique emission properties. This indicates a possible application for this compound in areas requiring fluorescence or bioimaging technologies (Bae et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-7-13(9-17)11(2)16(10)8-12-5-3-4-6-14(12)15/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFMTBSBLBLRAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2F)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
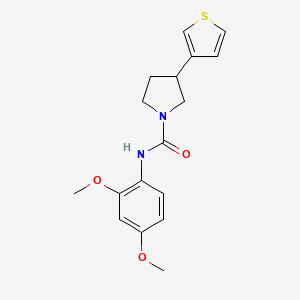
![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)
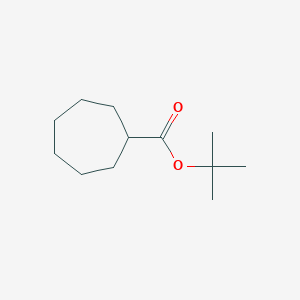
![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)
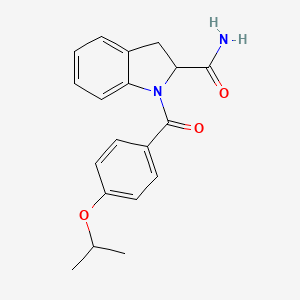
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2384639.png)

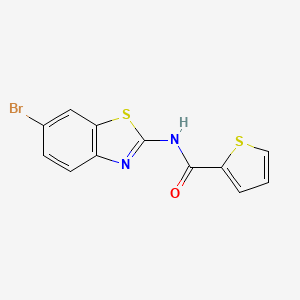
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2384643.png)

